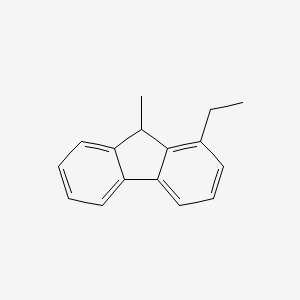

1-Ethyl-9-methyl-9H-fluorene

Description

Properties

CAS No. |

138044-95-8 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-ethyl-9-methyl-9H-fluorene |

InChI |

InChI=1S/C16H16/c1-3-12-7-6-10-15-14-9-5-4-8-13(14)11(2)16(12)15/h4-11H,3H2,1-2H3 |

InChI Key |

GWMOPVPHHAGGGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(C3=CC=CC=C3C2=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Sodium Alkoxide-Mediated Hydroxymethylation at C9

The patent WO2016193215A1 details a two-step process for 9,9-bis(methoxymethyl)fluorene synthesis:

- Hydroxymethylation : Fluorene reacts with paraformaldehyde in dimethyl sulfoxide (DMSO) using sodium methoxide as a base, yielding 9,9-bis(hydroxymethyl)fluorene.

- Etherification : The diol intermediate is methylated with dimethyl sulfate under phase-transfer conditions.

Adaptation for 9-Methylation :

Reduction of the hydroxymethyl group to methyl can be achieved using HI/red phosphorus or catalytic hydrogenation. For example, 9-fluorenemethanol (synthesized via NaBH₄ reduction of 9-fluorenecarboxaldehyde) may be dehydrated to 9-methylfluorene under acidic conditions.

Ethylation at C1 via Friedel-Crafts Alkylation

While classical Friedel-Crafts reactions favor C2/C3 substitution, directing groups can enhance C1 reactivity. A hypothetical route involves:

- Introducing a temporary ortho-directing group (e.g., -SO₃H) at C9.

- Ethylation at C1 using ethyl chloride/AlCl₃.

- Removal of the directing group.

Challenges :

- Competing reactions at C2/C3.

- Steric hindrance from the C9 methyl group post-functionalization.

Cyclization of Pre-Substituted Biphenyl Precursors

Biphenyl Cyclization with Pre-Installed Substituents

Synthesizing 2-ethyl-2'-methylbiphenyl followed by acid-catalyzed cyclization offers a viable pathway:

Step 1 : Suzuki-Miyaura coupling of 1-bromo-2-ethylbenzene with 2-methylphenylboronic acid.

Step 2 : Cyclization using H₂SO₄ or AlCl₃ to form the fluorene skeleton.

Advantages :

- Precise control over substitution patterns.

- High yields reported for analogous cyclizations (70–85%).

Cross-Coupling Approaches

Halogenation and Subsequent Alkylation

- Bromination at C1 : Direct bromination of 9-methylfluorene using N-bromosuccinimide (NBS) under radical conditions.

- Negishi Coupling : Reaction of 1-bromo-9-methylfluorene with ethylzinc bromide catalyzed by Pd(PPh₃)₄.

Yield Considerations :

- Bromination selectivity for C1 is low (<20% in fluorene derivatives).

- Coupling yields typically range from 50–70% for sterically hindered substrates.

Sequential Functionalization of Fluorene

Methylation Followed by Ethylation

C9 Methylation :

C1 Ethylation :

- Directed lithiation at C1 using LDA (Lithium Diisopropylamide) and quenching with ethyl iodide.

Optimization Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Formylation | POCl₃, DMF | 0–10 | 78 |

| Reduction | NaBH₄, MeOH | 25 | 92 |

| Dehydration | H₂SO₄ | 80 | 85 |

| Lithiation/Ethylation | LDA, EtI | -78 | 45 |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-9-methyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

1-Ethyl-9-methyl-9H-fluorene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-ethyl-9-methyl-9H-fluorene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Fluorene Derivatives

Key Observations :

- Steric Effects : Bulky substituents (e.g., isopropyl in or dibutyl in ) reduce molecular planarity, hindering π-π stacking. In contrast, smaller groups like methyl/ethyl preserve partial planarity, facilitating intermolecular interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., CN in ) redshift absorption spectra, while alkyl groups (ethyl/methyl) donate electrons, stabilizing the HOMO level .

Physicochemical Properties

- Solubility: Ethyl and methyl groups improve solubility in nonpolar solvents (e.g., hexane, THF) compared to polar derivatives like ethyl carboxylate . For example, 9,9-dibutyl derivatives dissolve readily in chloroform due to increased hydrophobicity .

- Thermal Stability : Symmetric substituents (e.g., isopropyl in ) enhance thermal stability (decomposition >250°C), whereas asymmetric derivatives (e.g., 1-Ethyl-9-methyl) may exhibit lower melting points due to reduced crystallinity.

Q & A

Q. What are the common synthetic routes for 1-ethyl-9-methyl-9H-fluorene, and how are reaction conditions optimized?

The synthesis of fluorene derivatives typically involves lithiation followed by alkylation. For example, fluorene derivatives can be synthesized via n-BuLi-mediated deprotonation in THF at −78 °C, followed by reaction with electrophiles like alkyl halides (e.g., ethyl iodide for ethylation). Evidence from similar compounds shows that quenching with PCl₃ can introduce chlorinated intermediates, which may undergo further substitution . Key optimization parameters include temperature control (−78 °C to prevent side reactions), solvent purity (dry THF), and stoichiometric ratios (e.g., 1:1 for n-BuLi:substrate). Column chromatography (silica gel, hexane/DCM eluent) is commonly used for purification, yielding ~30–40% after optimization .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 1-ethyl-9-methyl-9H-fluorene?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents. For example, methyl (δ ~1.5 ppm) and ethyl groups (δ ~0.8–1.3 ppm for CH₃, δ ~1.4–1.7 ppm for CH₂) show distinct splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~224.3 for C₁₆H₁₆).

- Gas Chromatography (GC) : Purity assessment (>99% GC) ensures minimal byproducts .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between fluorene rings ~72°) .

Q. How are purification challenges addressed for fluorene derivatives?

Fluorene derivatives often require column chromatography due to their hydrophobicity. Silica gel with hexane/DCM (3:1) effectively separates nonpolar byproducts. For chlorinated intermediates (e.g., 9-chloromethyl derivatives), recrystallization from CH₂Cl₂ yields single crystals suitable for X-ray analysis . GC-MS monitors purity post-purification .

Q. What safety protocols are essential when handling reactive intermediates in fluorene synthesis?

- Chlorinated Reagents : Use fume hoods and PPE (gloves, goggles) when handling PCl₃ or chloromethyl derivatives, which are corrosive and moisture-sensitive .

- Lithiation Reactions : Strict temperature control (−78 °C) prevents exothermic side reactions. Quench residual n-BuLi with isopropanol before disposal .

- Solvent Handling : THF must be anhydrous to avoid unintended protonation during lithiation .

Advanced Questions

Q. What crystallographic challenges arise in resolving 1-ethyl-9-methyl-9H-fluorene derivatives, and how are they mitigated?

Fluorene derivatives often exhibit twinning or disorder due to flexible substituents. SHELXL refines high-resolution data by modeling anisotropic displacement parameters and restraining bond distances. Intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) stabilize conformations, reducing disorder . Dihedral angles between fluorene rings (e.g., 71.97°) are critical for validating molecular geometry .

Q. How can computational modeling complement experimental data for fluorene derivatives?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for applications in optoelectronics .

- Molecular Dynamics : Simulate solvent effects on crystallization (e.g., CH₂Cl₂ interactions stabilizing specific conformations) .

- InChI Key Validation : Cross-referencing computed structures (e.g., InChIKey: YLQWCDOCJODRMT for fluorenone) ensures consistency with experimental data .

Q. What mechanistic insights explain substituent-directed reactivity in fluorene systems?

Electrophilic substitution at the 9-position is favored due to aromatic stabilization. For example, n-BuLi deprotonates the acidic 9-H (pKa ~22), enabling alkylation. Steric effects from ethyl/methyl groups dictate regioselectivity in subsequent reactions (e.g., chlorination at less hindered positions) . Kinetic studies using ¹H NMR can track intermediate formation (e.g., lithiated fluorene at −78 °C) .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

- Control Experiments : Re-synthesize derivatives under varying conditions to isolate artifacts.

- Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC and X-ray data .

- Data Reproducibility : Compare results across independent studies (e.g., electrochemical properties in fluorenone derivatives ).

Q. What design strategies optimize fluorene derivatives for applications like OLEDs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.